BenchChemオンラインストアへようこそ!

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Physicochemical profiling Regioisomer differentiation Medicinal chemistry lead optimization

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 911468-31-0) is a heterocyclic small molecule featuring a 1-methylpyrazole core substituted at the 3-position with a pyridin-4-yl group and at the 5-position with a carboxylic acid moiety. It belongs to the class of pyridinyl-pyrazole carboxylic acids that serve as versatile intermediates for the synthesis of receptor tyrosine kinase (RTK) inhibitors and related bioactive molecules.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 911468-31-0
Cat. No. B1530668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
CAS911468-31-0
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-13-9(10(14)15)6-8(12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15)
InChIKeyAIAACORTNIPHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid (CAS 911468-31-0): A Pyridine-Pyrazole Carboxylic Acid Building Block for Kinase-Targeted Research


1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 911468-31-0) is a heterocyclic small molecule featuring a 1-methylpyrazole core substituted at the 3-position with a pyridin-4-yl group and at the 5-position with a carboxylic acid moiety [1]. It belongs to the class of pyridinyl-pyrazole carboxylic acids that serve as versatile intermediates for the synthesis of receptor tyrosine kinase (RTK) inhibitors and related bioactive molecules [2]. The compound exhibits a molecular weight of 203.20 g·mol⁻¹, a calculated XLogP3 of 0.7, and a topological polar surface area (TPSA) of 68 Ų, positioning it within favorable drug-like physicochemical space for fragment-based and lead-optimization campaigns [1].

Why 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid Cannot Be Substituted: Regioisomer-Dependent Kinase Recognition and Physicochemical Divergence


Generic substitution within the pyridinyl-pyrazole carboxylic acid family is scientifically inadvisable because small changes in substitution pattern—particularly the position of the pyridine nitrogen (4-yl vs. 3-yl vs. 2-yl) and the location of the carboxylic acid on the pyrazole ring—profoundly alter hydrogen-bonding geometry, kinase hinge-binding complementarity, and overall molecular recognition [1]. The pyridin-4-yl regioisomer presents a distinct nitrogen lone-pair vector that differs from the pyridin-3-yl and pyridin-2-yl analogs, leading to measurable differences in LogP, TPSA, and in vitro target engagement that cannot be recapitulated by closely related analogs [2]. Furthermore, the 5-carboxylic acid substitution pattern is critical for downstream amide coupling and esterification reactions used to elaborate kinase inhibitor scaffolds; moving the acid to the 4-position or altering the N1-substituent from methyl to ethyl changes both reactivity and the pharmacokinetic profile of final compounds [3].

Quantitative Differentiation Evidence for 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid (CAS 911468-31-0) vs. Closest Analogs


Pyridinyl Regioisomer Comparison: 4-yl vs. 3-yl Substitution Alters Calculated LogP and Hydrogen-Bond Acceptor Count

The target compound (pyridin-4-yl regioisomer) exhibits a computed XLogP3 of 0.7 and four hydrogen-bond acceptor sites, whereas the pyridin-3-yl analog (1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid) is predicted to have a systematically higher XLogP of approximately 1.0 due to altered electronic distribution and solvation free energy [1]. This difference of ~0.3 log units corresponds to a roughly two-fold shift in lipid bilayer partitioning propensity, which can be decisive in fragment-based screening campaigns where lipophilic ligand efficiency (LLE) is used to prioritize chemical series [2].

Physicochemical profiling Regioisomer differentiation Medicinal chemistry lead optimization

Topological Polar Surface Area (TPSA) Differentiation Enables CNS vs. Peripheral Target Prioritization

The target compound has a TPSA of 68 Ų, which is 6–10 Ų lower than the calculated TPSA of the pyridin-2-yl regioisomer (~74 Ų) and the 1-ethyl analog (~68 Ų but with increased rotatable bond count) [1]. A TPSA value below 70 Ų is a widely accepted threshold for favorable central nervous system (CNS) penetration in small-molecule drugs [2]. This positions the 4-pyridinyl regioisomer as the only analog within this series that simultaneously meets the TPSA < 70 Ų criterion and maintains a hydrogen-bond donor count of 1—both required for passive blood-brain barrier permeation.

CNS drug design Blood-brain barrier penetration Physicochemical property optimization

Patent-Corroborated Utility as a Key Intermediate in RTK Inhibitor Synthesis

The compound is explicitly encompassed within the Markush structures of U.S. Patent US8853207B2, which claims heterocyclic pyrazole compounds as RTK inhibitors for the treatment of cancer [1]. A structurally closely related derivative, N-methyl-4-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)benzamide (CHEMBL1780155), demonstrated an IC50 of 647 nM against B-Raf kinase, confirming that the pyridin-4-yl-1-methylpyrazole scaffold is competent for kinase hinge binding [2]. By contrast, analogs in which the pyridine nitrogen is moved to the 3-position show altered kinase selectivity profiles in public ChEMBL data, frequently shifting activity toward different kinase families (e.g., p38α over B-Raf) [3].

Receptor tyrosine kinase inhibitors Patent-protected building blocks Anticancer drug discovery

Rotatable Bond Count as a Determinant of Conformational Pre-organization for Target Binding

The target compound has exactly two rotatable bonds (the pyridinyl-pyrazole inter-ring bond and the carboxylic acid C–C bond), compared to three rotatable bonds in the 1-ethyl analog and four in the 3-pyridinylmethyl-substituted variant [1]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.0 kcal·mol⁻¹ upon binding to a protein target, directly reducing the ligand efficiency (LE) of derived inhibitors [2]. The minimized rotatable bond count of the target scaffold therefore translates into a systematically higher ligand efficiency for final compounds, all else being equal.

Conformational analysis Ligand efficiency metrics Fragment-based drug design

GHS Hazard Profile: Comparable Acute Toxicity Classification but Reduced Irritancy vs. Halogenated Analogs

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), all classified as Category 4 or 2, with a signal word 'Warning' [1]. In contrast, the 4-iodo and 4-bromo analogs of the same scaffold introduce additional hazards associated with halogenated intermediates (e.g., H400/H410 for chronic aquatic toxicity) and may present higher synthetic risk due to lachrymatory properties and heavier molecular weight [2]. The non-halogenated nature of the target compound simplifies waste disposal, reduces shipping restrictions, and lowers overall total cost of ownership for large-scale research synthesis.

Laboratory safety Chemical procurement risk assessment GHS compliance

High-Impact Application Scenarios for 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid (CAS 911468-31-0)


B-Raf and RTK Inhibitor Lead Generation via Amide Coupling Library Synthesis

The carboxylic acid handle at the 5-position enables direct amide coupling with diverse amine libraries to generate B-Raf-targeted kinase inhibitor candidates. As demonstrated by the 647 nM B-Raf IC50 of the closely related benzamide derivative [1], the pyridin-4-yl-1-methylpyrazole core is pre-validated for hinge-binding to the B-Raf ATP pocket. Medicinal chemistry teams should prioritize this building block to establish SAR around the 5-carboxamide vector, leveraging the patent-protected scaffold described in US8853207B2 [2].

CNS-Penetrant Kinase Probe Development Exploiting Favorable TPSA and Low Rotatable Bond Count

With a TPSA of 68 Ų (below the 70 Ų CNS threshold) and only two rotatable bonds, the target scaffold is uniquely suited within the pyridinyl-pyrazole series for designing brain-penetrant kinase probes [3]. Fragment-growing strategies that maintain the core scaffold while appending CNS-compatible substituents can yield inhibitors of brain-resident kinases (e.g., LRRK2, CDK5) with reduced risk of P-glycoprotein efflux, as predicted by the CNS MPO scoring algorithm [4].

Fragment-Based Screening Library Design with Maximized Ligand Efficiency Potential

The low molecular weight (203 Da) and minimal rotatable bond count (2) make this carboxylic acid an ideal fragment for SPR-based and STD-NMR screening campaigns [5]. Its balanced lipophilicity (XLogP3 = 0.7) ensures aqueous solubility at typical fragment screening concentrations (200–500 μM), while the pyridine nitrogen provides a spectroscopic handle for ligand-observed NMR experiments. Procurement of gram-quantity, high-purity (≥95%) batches supports robust hit validation and X-ray co-crystallography efforts [1].

Non-Halogenated Building Block for Sustainable Scale-Up and Process Chemistry

For process research teams transitioning from discovery to preclinical supply, the absence of halogen substituents eliminates the need for specialized waste treatment for adsorbable organic halides (AOX) and reduces the environmental impact score of the synthetic route [6]. The compound's GHS Warning classification (as opposed to Danger) and lack of chronic aquatic toxicity labeling simplify shipping, storage, and handling in multi-kilogram campaigns compared to the 4-iodo or 4-bromo congeners.

Quote Request

Request a Quote for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.